2-fluoro-3-(hydroxymethyl)benzoic Acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-fluoro-3-(hydroxymethyl)benzoic acid is C8H7FO3 . The InChI code is 1S/C8H7FO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 170.14 and a boiling point of 346.6ºC . It should be stored at a temperature of 2-8 C .Scientific Research Applications
1. Fluorescence Probes Development
2-Fluoro-3-(hydroxymethyl)benzoic acid derivatives have been used in the development of novel fluorescence probes. These probes can selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. Such probes are valuable for studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).
2. Influenza Neuraminidase Inhibition
Research has shown that derivatives of this compound can be effective in inhibiting influenza neuraminidase. This is important for evolving potent benzoic acid inhibitors, which can have significant implications in treating influenza (Brouillette et al., 1999).
3. Crystallographic Studies
Crystallographic studies using X-ray powder diffraction have been performed on derivatives of this compound. These studies contribute to a better understanding of the molecular geometries and intermolecular interactions of such compounds, which are crucial for various applications in materials science and chemistry (Pramanik et al., 2019).
4. Synthesis of High Performance Polymers
The synthesis of high performance polymers using fluorinated phthalazinone monomers, including derivatives of this compound, has been reported. These polymers exhibit distinguished thermal properties and solubility, making them valuable in engineering plastics and membrane materials (Xiao et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents used in the process .
Mode of Action
In the context of the SM coupling reaction, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-fluoro-3-(hydroxymethyl)benzoic Acid are related to the SM coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of biologically active compounds and materials .
Pharmacokinetics
It’s known that the compound is stored at 2-8°c for optimal stability .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a variety of complex organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, the compound is stored at 2-8°C for optimal stability . Additionally, the SM coupling reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound can act effectively in a variety of chemical environments.
Properties
IUPAC Name |
2-fluoro-3-(hydroxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUWHOMAXWKXOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379058 | |
Record name | 2-fluoro-3-(hydroxymethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481075-37-0 | |
Record name | 2-fluoro-3-(hydroxymethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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